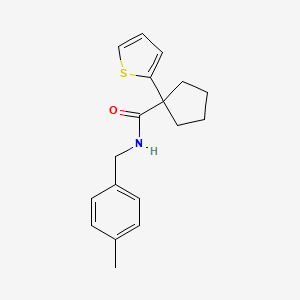
N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a heterocyclic compound that is likely to possess interesting chemical and biological properties due to the presence of thiophene and carboxamide functionalities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thiophene moieties and carboxamide groups have been synthesized and studied for their potential antitumor activities and crystal structures .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of thiophene derivatives with various reagents to introduce additional functional groups or to create complex fused ring systems. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to a cyanoacetamido moiety that serves as a key precursor for further heterocyclic transformations . Similarly, the synthesis of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide involves the reaction of cyclopent-1-enecarbonyl isothiocyanate with phenethylamine . These methods highlight the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds containing thiophene and carboxamide groups can be characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a related compound, N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, was determined and found to exhibit intramolecular and intermolecular hydrogen bonding, contributing to the stabilization of the crystal structure . The molecular conformations and modes of supramolecular aggregation can vary depending on the substituents present on the benzamide ring .
Chemical Reactions Analysis
Compounds with thiophene and carboxamide functionalities can undergo a range of chemical reactions, including cyclization, condensation, and substitution reactions, to form diverse heterocyclic derivatives . The reactivity of these compounds can be exploited to synthesize compounds with potential biological activities, such as antitumor agents. The competition of reaction pathways can lead to a variety of synthesized products, demonstrating the rich chemistry of these heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-containing carboxamides can be influenced by their molecular structure. For example, the presence of hydrogen bonds and π-π stacking interactions can affect the melting points, solubility, and stability of these compounds . The crystal packing and the presence of disorder in the crystal lattice can also impact the physical properties of these materials .
Scientific Research Applications
Anticonvulsant Activity
Research has explored the anticonvulsant effects of compounds structurally related to N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. Studies indicate that the introduction of aromatic rings into benzamide derivatives enhances their potency against seizures, showing favorable comparison with traditional anticonvulsants like phenobarbital and phenytoin in animal models (Clark et al., 1984).
Corrosion Inhibition
A novel application in materials science involves derivatives of N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide used as corrosion inhibitors. Specifically, compounds synthesized from related reactions have shown significant inhibition effects on mild steel corrosion in acidic environments, demonstrating high efficiency and potential for protective film formation on metal surfaces (Al-amiery et al., 2013).
Antibacterial and Antifungal Properties
The synthesis of cycloalkylthiophene Schiff bases, structurally akin to N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and their complexes with metals like Cr(III) and Zn(II) have been studied for their antibacterial and antifungal activities. These compounds have shown effectiveness against a variety of pathogenic strains, indicating their potential as antimicrobial agents (Altundas et al., 2010).
Antioxidant Activity
Derivatives related to N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have been evaluated for their antioxidant properties, particularly in the context of mitigating acetaminophen toxicity. Benzothiazole-isothiourea derivatives exhibited significant scavenging activity, indicating their potential for therapeutic use in oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Anticancer Activity
In the realm of oncology, certain N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide derivatives have been synthesized and tested against various cancer cell lines, displaying moderate to excellent anticancer activity. These findings highlight the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-6-8-15(9-7-14)13-19-17(20)18(10-2-3-11-18)16-5-4-12-21-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYQSKBSFPNOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

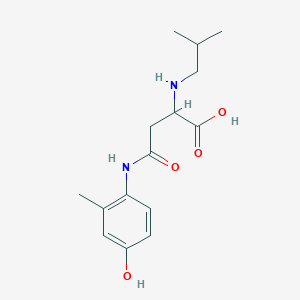
![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)
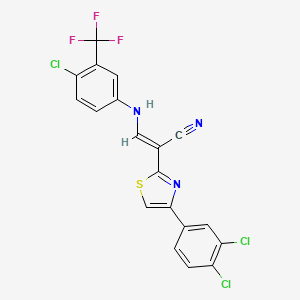
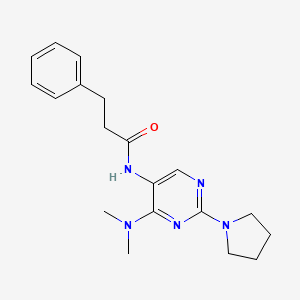
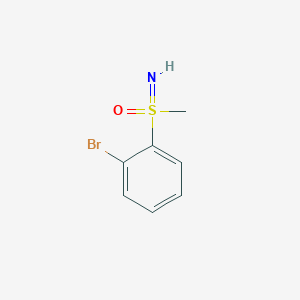
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)
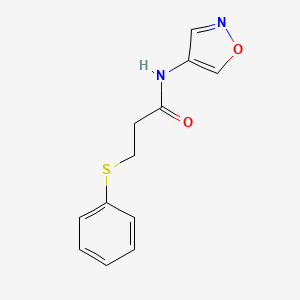
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)
![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)
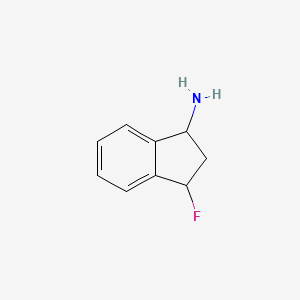
![Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate](/img/structure/B2551212.png)
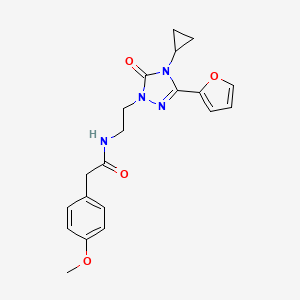
![1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2551214.png)